molecular formula C7H13N3O2S B13341964 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13341964
M. Wt: 203.26 g/mol
InChI Key: PQANDDRILCOAKU-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 5-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methanesulfonylethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine derivatives .

Scientific Research Applications

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a multifunctional compound.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-5-7(8)9-10(6)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

PQANDDRILCOAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCS(=O)(=O)C)N

Origin of Product

United States

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